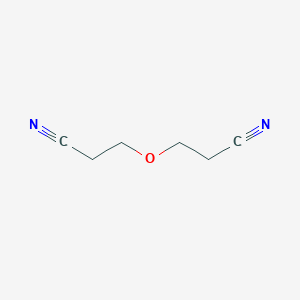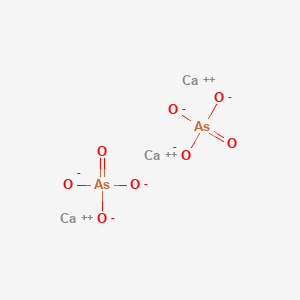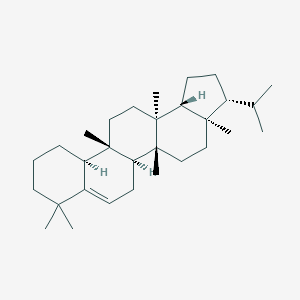
Adianene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adianene is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic molecule that is used in various fields, including pharmacology, biochemistry, and biotechnology. In
Scientific Research Applications
Mechanical Properties of Polymers
A study by Khan and Lopez-Pamies (2002) on Adiprene-L100, a polyether urethane-based rubber, explored its mechanical properties under different temperatures and strain rates. The study found that Adiprene-L100 exhibits nonlinear behavior and stress relaxation dependent on strain rate, temperature, and initial stress levels, indicating its potential for diverse applications in mechanical engineering and materials science (Khan & Lopez-Pamies, 2002).
Environmental Chemistry and Catalysis
The synthesis of adipic acid from cyclohexane presents environmental challenges, including significant emissions of greenhouse gases. Hwang and Sagadevan (2014) reported a novel N2O-free process that converts cyclohexane to adipic acid using ozone and UV light at room temperature. This method provides a more environmentally friendly approach to adipic acid production, potentially reducing the carbon footprint of nylon and other polyurethane products (Hwang & Sagadevan, 2014).
Sustainable Production Methods
Research on sustainable pathways for adipic acid production is vital due to its extensive use in nylon and plasticizer manufacturing. Vyver and Roman (2013) summarized recent advances in the catalytic oxidation of various substrates to adipic acid, focusing on using oxygen and hydrogen peroxide as oxidants. These methods aim to reduce the environmental impact of adipic acid production by utilizing more sustainable resources and processes (Vyver & Roman, 2013).
Catalytic Oxidation for Adipic Acid Production
Alshammari et al. (2012) demonstrated the potential of nano-gold/TiO2 catalysts for the direct oxidation of cyclohexane to adipic acid, achieving significant conversion rates and selectivity. This research points towards innovative catalytic methods that could streamline the production of adipic acid, making it more efficient and environmentally sustainable (Alshammari et al., 2012).
Biological Synthesis of Adipic Acid
Deng, Ma, and Mao (2016) reviewed biological routes for adipic acid synthesis, highlighting the potential of metabolic engineering and synthetic biology in creating sustainable production methods. These approaches aim to synthesize adipic acid directly from renewable substrates, offering an alternative to petrochemical processes and contributing to the development of green chemistry (Deng, Ma, & Mao, 2016).
properties
CAS RN |
1615-95-8 |
|---|---|
Product Name |
Adianene |
Molecular Formula |
C30H50 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C30H50/c1-20(2)21-11-13-24-27(21,5)16-18-30(8)25-14-12-22-23(10-9-15-26(22,3)4)28(25,6)17-19-29(24,30)7/h12,20-21,23-25H,9-11,13-19H2,1-8H3/t21-,23-,24-,25+,27-,28+,29+,30-/m1/s1 |
InChI Key |
WZDKBHGEBSMIQO-CTXSZRMBSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CCCC5(C)C)C)C)C)C |
SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




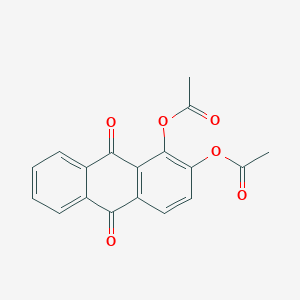
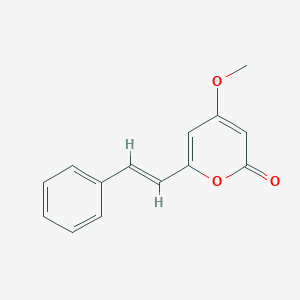





![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
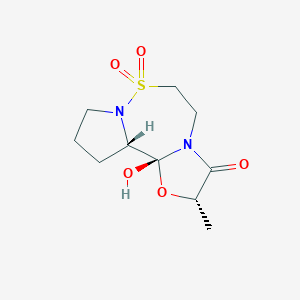
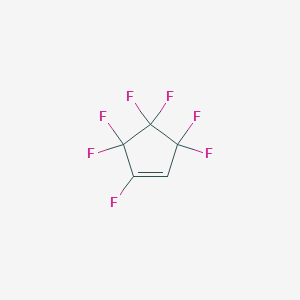
![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)
